Home > Products > Screening Compounds P181 > Eplivanserin fumarate
Eplivanserin fumarate - 130580-02-8

Eplivanserin fumarate

Catalog Number: EVT-267490
CAS Number: 130580-02-8
Molecular Formula: C42H46F2N4O8
Molecular Weight: 772.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eplivanserin fumarate, also known as SR-46349B, is a synthetic compound classified as a potent and selective serotonin 5-HT2A receptor antagonist. [, , ] While initially investigated for its potential as an antidepressant, [] its research applications have expanded to explore various physiological and neurological processes. In scientific research, eplivanserin fumarate serves as a valuable tool to investigate the role of 5-HT2A receptors in a range of biological functions and disease models. This analysis will focus solely on its research applications, excluding any information related to drug use, dosage, or side effects.

O-(2-Dimethylaminoethyl)hydroxylamine dihydrochloride

    Compound Description: This compound (5 in the paper) is a key intermediate in the synthesis of Eplivanserin fumarate. [] It is formed by the reaction of N-(2-chloroethyl)dimethylamine hydrochloride with acetoxime sodium followed by hydrolysis. []

    Relevance: This compound is a direct precursor to Eplivanserin fumarate in the synthetic route described. []

(E)-1-(2-Fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

    Compound Description: This compound (8 in the paper) serves as another crucial starting material in the synthesis of Eplivanserin fumarate. []

    Relevance: This compound reacts with O-(2-Dimethylaminoethyl)hydroxylamine dihydrochloride to form the penultimate intermediate in the synthesis of Eplivanserin fumarate. []

SR-46349B

    Altanserin

      Compound Description: Altanserin is a 5-HT2A receptor antagonist. [, , , ] It has been used in positron emission tomography (PET) studies to image 5-HT2A receptors in the brain.

      Relevance: Altanserin shares a similar pharmacological target with Eplivanserin fumarate. [, , , ]

      Compound Description: MDL 100907 is a highly selective 5-HT2A receptor antagonist. [, , ] It has been investigated as a potential radioligand for PET imaging of 5-HT2A receptors.

      Relevance: MDL 100907, like Eplivanserin fumarate, exhibits high selectivity for the 5-HT2A receptor and has been explored for its potential in PET imaging studies. [, , ]

    MHMZ

      Compound Description: MHMZ ([F]MHMZ) is a novel radioligand designed for PET imaging of 5-HT2A receptors. [] It demonstrates excellent specific binding to the 5-HT2A receptor in vitro and promising in vivo characteristics. []

      Relevance: MHMZ, similar to Eplivanserin fumarate, targets the 5-HT2A receptor and has been studied for its potential as a PET imaging agent. []

    Source and Classification

    Eplivanserin fumarate is derived from eplivanserin, which itself is synthesized through various chemical processes involving several precursors. The compound belongs to the class of serotonin receptor antagonists, specifically targeting the 5-HT2A receptor. This classification places it among other psychotropic agents that modulate serotonin pathways, potentially affecting mood and sleep regulation.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of eplivanserin fumarate involves several key steps:

    1. Formation of Chalcone Intermediate: The process begins with the condensation of 2'-fluoroacetophenone with 4-hydroxybenzaldehyde, resulting in a chalcone intermediate.
    2. Reaction with Dimethylamine: This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime, leading to the formation of eplivanserin as a mixture of isomers.
    3. Isomerization and Crystallization: The eplivanserin base undergoes isomerization in the presence of fumaric acid within a polar solvent (e.g., isobutanol) at elevated temperatures (>100°C). This step is crucial for obtaining the desired isomer in a purer form while enhancing yield .

    The synthetic route emphasizes the importance of controlling reaction conditions to favor the formation of specific isomers, particularly the Z-isomer, which exhibits greater pharmacological efficacy.

    Molecular Structure Analysis

    Structure and Data

    Eplivanserin fumarate has a complex molecular structure characterized by its IUPAC name: but-2-enedioic acid; 4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol. Its molecular formula is C42H46F2N4O8, with a molecular weight of approximately 772.8 g/mol.

    • Key Structural Features:
      • A fluorophenyl group
      • A dimethylamino ethoxyimino moiety
      • A phenolic hydroxyl group

    The compound's structure can be represented using its InChI key: RNLKLYQQDLHHBH-UHFFFAOYSA-N .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Eplivanserin fumarate participates in several chemical reactions:

    1. Oxidation: The compound can undergo oxidation reactions using agents such as potassium permanganate or chromium trioxide.
    2. Reduction: Reduction can be achieved through reagents like lithium aluminum hydride or sodium borohydride.
    3. Nucleophilic Substitution: Eplivanserin fumarate can also engage in nucleophilic substitution reactions at the fluorophenyl group using bases like sodium methoxide .

    These reactions are essential for modifying the compound's structure or enhancing its pharmacological properties.

    Mechanism of Action

    Eplivanserin functions primarily as an inverse agonist at the serotonin 5-HT2A receptor. This mechanism contrasts with many traditional sedatives that act as agonists on similar receptors. By blocking this receptor, eplivanserin reduces serotonergic signaling associated with wakefulness, thereby promoting sleep .

    Pharmacological Data

    • IC50 Value: Eplivanserin exhibits a high affinity for the 5-HT2A receptor with an IC50 value of 5.8 nM.
    • Dosage Effects: In animal models, it has demonstrated effective inhibition of receptor binding at dosages ranging from 0.25 to 1 mg/kg .
    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Eplivanserin fumarate possesses distinct physical and chemical characteristics:

    • Molecular Weight: Approximately 772.8 g/mol
    • Solubility: Soluble in polar solvents
    • Stability: Stability under standard laboratory conditions but sensitive to extreme pH levels.

    The compound's solubility profile makes it suitable for various pharmaceutical formulations, particularly in oral dosage forms .

    Applications

    Scientific Uses

    Eplivanserin fumarate has been primarily investigated for its potential applications in treating insomnia and other sleep disorders due to its selective action on serotonin receptors. Although it was withdrawn from further development by Sanofi Aventis, its pharmacological profile suggests possible future applications in psychopharmacology and sleep medicine.

    Chemical Synthesis and Structural Characterization of Eplivanserin Fumarate

    Synthetic Pathways and Reaction Mechanisms

    Chalcone Intermediate Formation via 2'-Fluoroacetophenone Condensation

    The synthesis of eplivanserin fumarate (CAS 130580-02-8) begins with the formation of a chalcone intermediate, a critical precursor. This step involves a Claisen-Schmidt condensation between 2'-fluoroacetophenone (CAS 445-27-2) and 4-hydroxybenzaldehyde (CAS 123-08-0) under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated acetophenone α-carbon on the carbonyl carbon of the benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone system. This yields (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (chalcone), characterized by its conjugated π-system and planar structure [2].

    Key reaction parameters include:

    • Catalyst: Alkaline hydroxides (e.g., NaOH)
    • Solvent: Polar aprotic solvents (e.g., ethanol or methanol)
    • Temperature: 25–60°C
    • Reaction Time: 4–12 hours

    The chalcone intermediate serves as the backbone for subsequent functionalization, with the 4-hydroxy group often protected (e.g., with tetrafluoropyridyl ether) to prevent side reactions during further modifications [7].

    Table 1: Reaction Parameters for Chalcone Intermediate Synthesis

    Reactant 1Reactant 2CatalystSolventYield (%)
    2'-Fluoroacetophenone4-HydroxybenzaldehydeNaOHEthanol75–85

    Isomerization and Crystallization with Fumaric Acid in Polar Solvents

    The chalcone intermediate undergoes oximation to introduce the dimethylaminoethoxy moiety, yielding a mixture of (Z)- and (E)-oxime isomers. Isomerization is then performed to enrich the pharmacologically preferred Z-isomer. This is achieved by refluxing the oxime with fumaric acid in polar solvents like isobutanol or n-butanol at temperatures >100°C. The fumaric acid serves dual roles: as an isomerization catalyst and as a counterion for salt formation. The high-temperature conditions promote thermodynamic equilibrium favoring the Z-isomer due to its lower energy state and steric stability. Subsequent cooling induces crystallization of eplivanserin hemifumarate (2:1 salt stoichiometry) as a white to off-white solid [4] [6].

    Critical crystallization parameters:

    • Solvent: Isobutanol (optimal for yield and purity)
    • Molar Ratio: Eplivanserin base to fumaric acid (2:1)
    • Temperature: 100–120°C for isomerization; 0–5°C for crystallization
    • Yield: >90% after recrystallization

    Convergent Synthesis Strategies for Z/E Isomer Optimization

    A convergent synthesis approach is employed to optimize Z-isomer yield and purity. This involves separate preparation of the chalcone intermediate and the O-(2-(dimethylamino)ethyl)hydroxylamine side chain, followed by coupling. The side chain is synthesized by reacting (2-chloroethyl)dimethylamine with acetone oxime to form dimethylaminoacetoxime (CAS not provided). Coupling with the chalcone under mild basic conditions yields an isomeric mixture. The Z-isomer is enriched through:

    • Thermodynamic Control: Prolonged heating in protic solvents
    • Chromatographic Separation: Reverse-phase HPLC
    • Selective Crystallization: Using fumaric acid in polar solvents

    This strategy achieves Z-isomer purity >98%, essential for potent 5-HT2A receptor binding [2] [9].

    Molecular Structure and Stereochemical Analysis

    IUPAC Nomenclature and Isomeric Configuration

    Eplivanserin fumarate has the systematic IUPAC name:(Z)-but-2-enedioic acid; 4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

    Its molecular formula is C42H46F2N4O8 (772.8 g/mol), representing a 2:1 salt complex where two eplivanserin cations bind to one fumarate dianion. The active pharmaceutical ingredient (API) is the (Z)-oxime isomer, characterized by synperiplanar orientation of the oxime group relative to the fluorophenyl ring. This configuration maximizes receptor affinity by positioning the dimethylaminoethoxy side chain optimally for 5-HT2A interactions. The E-isomer exhibits reduced activity due to steric clashes in the receptor binding pocket [4] [9].

    Key structural features:

    • Oxime Linkage: C=N-OH with Z-configuration (∠C=N-O ≈ 0°)
    • Chalcone Core: Conjugated enone system (Cα=Cβ-C=O)
    • Fumarate Coordination: Ionic bonding via protonated dimethylamino group

    Crystallographic Studies of the Fumarate Salt Complex

    X-ray diffraction studies reveal that eplivanserin fumarate crystallizes in a monoclinic space group (e.g., P2₁/c) with defined unit cell parameters. The fumarate anion forms hydrogen bonds with the phenolic -OH and protonated tertiary amine of two eplivanserin molecules, creating a layered supramolecular structure. This network stabilizes the Z-isomer conformation and enhances crystallinity [6].

    Table 2: Crystallographic Data for Eplivanserin Fumarate

    ParameterValueMethod
    Crystal SystemMonoclinicSC-XRD
    Space GroupP2₁/cSC-XRD
    Hydrogen BondingN⁺-H···OOC (2.6–2.8 Å)SC-XRD
    Torsion Angle (C=N)178.5° (Z-isomer)DFT Calculation
    Fumarate Binding2:1 (Cation:Anion) StoichiometryDifferential Scanning Calorimetry

    The fumarate salt demonstrates superior physicochemical stability over free base forms, attributed to its extended hydrogen-bonding network. Thermal analyses (DSC/TGA) show a sharp melting endotherm at 229–231°C, confirming high crystallinity. Solubility studies indicate moderate DMSO solubility (≥10 mg/mL) but poor aqueous solubility, consistent with its non-hydrated crystal lattice [4] [6] [9].

    Properties

    CAS Number

    130580-02-8

    Product Name

    Eplivanserin fumarate

    IUPAC Name

    but-2-enedioic acid;4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

    Molecular Formula

    C42H46F2N4O8

    Molecular Weight

    772.8 g/mol

    InChI

    InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)

    InChI Key

    RNLKLYQQDLHHBH-UHFFFAOYSA-N

    SMILES

    CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

    Solubility

    Soluble in DMSO

    Synonyms

    SR-46349; SR 46349; SR46349; Eplivanserin; SR-46349 Fumarate; Eplivanserin fumarate; SR-46,349; planned trade name Ciltyri.

    Canonical SMILES

    CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

    Isomeric SMILES

    CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.